molecular formula C12H14N2O B13547429 1-Amino-2-(quinolin-3-yl)propan-2-ol

1-Amino-2-(quinolin-3-yl)propan-2-ol

Cat. No.: B13547429
M. Wt: 202.25 g/mol
InChI Key: BGMDQMUKMGHOQA-UHFFFAOYSA-N
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Description

1-Amino-2-(quinolin-3-yl)propan-2-ol (CAS 1494972-80-3) is a high-purity quinoline derivative supplied with a typical purity of 98%. Its molecular formula is C12H14N2O, and it has a molecular weight of 202.25 g/mol . This compound belongs to a class of heterocyclic building blocks that are of significant interest in medicinal chemistry and chemical biology research . Quinoline-based compounds, such as this propanolamine derivative, are extensively investigated as core structural motifs in the development of novel immunostimulants . These small molecules can function through pathways involving Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are crucial in the innate immune response against viral infections and in anti-tumor immunity . By acting on these receptors, such compounds can modulate immune responses, leading to the production of key cytokines, including interferons, and activation of transcription factors like NF-κB . The 1,2-aminoalcohol side chain in its structure is a versatile functional handle that can influence the molecule's overall physicochemical properties and its interaction with biological targets . This product is intended for use as a chemical reference standard and a synthetic intermediate in discovery research. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

1-amino-2-quinolin-3-ylpropan-2-ol

InChI

InChI=1S/C12H14N2O/c1-12(15,8-13)10-6-9-4-2-3-5-11(9)14-7-10/h2-7,15H,8,13H2,1H3

InChI Key

BGMDQMUKMGHOQA-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C1=CC2=CC=CC=C2N=C1)O

Origin of Product

United States

Preparation Methods

Synthesis of Quinoline Precursors

The quinoline core is often synthesized via Friedländer quinoline synthesis or related condensation methods. For example, solvent-free Friedländer synthesis using poly(phosphoric acid) (PPA) as catalyst has been reported to yield quinoline derivatives efficiently under mild heating (90 °C) without solvents, followed by workup involving sodium carbonate quenching and solvent extraction.

Step Reagents/Conditions Outcome
Heating of 2-aminobenzaldehyde with ketone in presence of PPA at 90 °C Solvent-free Friedländer quinoline synthesis Formation of quinoline ketone intermediate
Workup with saturated Na2CO3, extraction with CH2Cl2, recrystallization Purification of quinoline derivative Pure quinoline core compound

This method provides a robust quinoline scaffold suitable for further functionalization.

Introduction of Amino Alcohol Side Chain

The amino alcohol moiety can be introduced by nucleophilic substitution or reductive amination on quinoline ketones or aldehydes at the 3-position.

  • Reductive amination : Reaction of quinoline-3-carbaldehyde with amino alcohols or ammonia in the presence of reducing agents such as sodium borohydride or sodium triacetoxyborohydride enables direct formation of the amino alcohol side chain.
  • Nucleophilic substitution : Halogenated quinoline derivatives (e.g., 3-chloroquinoline) can react with amino alcohol nucleophiles under basic conditions (e.g., potassium carbonate in DMF) to install the 1-amino-2-hydroxypropyl group.
Reaction Type Reagents Conditions Notes
Reductive amination Quinoline-3-carbaldehyde + ammonia or amino alcohol + NaBH4 Room temperature to mild heating Direct formation of amino alcohol side chain
Nucleophilic substitution 3-chloroquinoline + amino alcohol + K2CO3, DMF Mild heating SNAr reaction to attach side chain

Multicomponent and Coupling Reactions

Multicomponent reactions (MCRs) involving quinoline derivatives, amines, and other reagents have been employed to synthesize quinoline amides and related structures, which could be adapted for amino alcohol synthesis. For example, coupling of quinoline carboxylic acid derivatives with amines using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) facilitates amide bond formation, a strategy that can be modified for amino alcohol attachment.

Step Reagents Conditions Outcome
Quinoline carboxylic acid + amine + DCC + NHS Room temperature, acetonitrile solvent Formation of quinoline amide derivatives
Purification by filtration and recrystallization Removal of dicyclohexylurea byproduct Pure coupled product

While this method is more common for amides, similar coupling chemistry can be adapted for amino alcohol functionalization.

Reduction and Functional Group Transformations

Reduction of quinoline ketones or aldehydes to corresponding alcohols is a key step. Sodium borohydride (NaBH4) in ethanol is frequently used for selective reduction of carbonyl groups adjacent to the quinoline ring, yielding hydroxyalkyl quinoline intermediates.

Subsequent amination can be performed by reaction with ammonia or amines under appropriate conditions to install the amino group, completing the amino alcohol synthesis.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Product Type Yield/Notes
Friedländer quinoline synthesis 2-Aminobenzaldehyde + ketone Poly(phosphoric acid) 90 °C, solvent-free Quinoline ketone intermediate High yield, solvent-free
Reductive amination Quinoline-3-carbaldehyde + ammonia or amino alcohol NaBH4 or NaBH(OAc)3 RT to mild heating Amino alcohol quinoline Efficient, mild conditions
Nucleophilic substitution 3-Chloroquinoline + amino alcohol K2CO3, DMF Mild heating Amino alcohol quinoline SNAr reaction, moderate yield
DCC/NHS coupling Quinoline carboxylic acid + amine DCC, NHS, amine RT, acetonitrile Quinoline amides (adaptable) Moderate yield, clean reaction
Reduction of quinoline ketones Quinoline ketone NaBH4, EtOH RT Hydroxyquinoline intermediates Selective reduction

Research Data and Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra confirm the presence of amino and hydroxyl groups attached to the propan-2-ol side chain at the quinoline 3-position, with characteristic chemical shifts for aromatic protons and side-chain methine/methylene protons.
  • Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular weight of 1-amino-2-(quinolin-3-yl)propan-2-ol confirm the successful synthesis.
  • Infrared Spectroscopy (IR) : Presence of N-H and O-H stretching vibrations around 3300-3500 cm⁻¹, and aromatic C=C stretching around 1600 cm⁻¹, support the structure.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(quinolin-3-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while substitution reactions can produce a variety of aminoquinoline compounds .

Scientific Research Applications

1-Amino-2-(quinolin-3-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-2-(quinolin-3-yl)propan-2-ol involves its interaction with specific molecular targets. The amino group and quinoline ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Tables

Table 2: Physical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility
1-Amino-2-(2-chlorophenyl)propan-2-ol Not reported Not reported Not available
1-((3-Aminoquinolin-4-yl)amino)-2-methylpropan-2-ol 110–112 441.5 (predicted) DMSO, methanol
1-Amino-2-(2-((3-methoxybenzyl)oxy)phenyl)propan-2-ol Not reported Not reported Organic solvents

Key Findings and Discussion

  • Synthetic Challenges: Low stereochemical purity (e.g., 2% ee in pyridine derivatives ) highlights difficulties in enantioselective synthesis of amino alcohols.
  • Halogen Impact : Bromine and chlorine substituents improve molecular recognition in biological systems but may reduce solubility in aqueous environments .

Biological Activity

1-Amino-2-(quinolin-3-yl)propan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.

1-Amino-2-(quinolin-3-yl)propan-2-ol belongs to the class of quinoline derivatives, which are known for their diverse biological activities. The structure features a quinoline ring attached to a propanolamine moiety, allowing for interactions with various biological targets.

The biological activity of 1-Amino-2-(quinolin-3-yl)propan-2-ol is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, while the quinoline moiety may participate in π–π stacking interactions. This dual interaction enhances its potential as an enzyme inhibitor or receptor modulator, influencing metabolic pathways and cellular functions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including 1-Amino-2-(quinolin-3-yl)propan-2-ol. For instance, compounds similar to this structure have shown promising results against various cancer cell lines, including MDA-MB231 (breast cancer) and PC-3 (prostate cancer).

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Reference
1-Amino-2-(quinolin-3-yl)propan-2-olMDA-MB23128
1-Amino-2-(quinolin-3-yl)propan-2-olPC-330
Quinoline Derivative XMDA-MB23112.5
Quinoline Derivative YPC-316

These results indicate that 1-Amino-2-(quinolin-3-yl)propan-2-ol exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a lead compound for further development.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have shown that quinoline derivatives can inhibit the growth of Mycobacterium tuberculosis and other pathogens.

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMIC (µg/mL)Reference
1-Amino-2-(quinolin-3-yl)propan-2-ol25
Quinoline Derivative A12.5
Quinoline Derivative B16

The minimum inhibitory concentration (MIC) values indicate that this compound may serve as a valuable component in the development of new antimycobacterial agents.

Study on Anticancer Properties

A study focused on synthesizing various quinoline derivatives, including 1-Amino-2-(quinolin-3-yl)propan-2-ol, evaluated their effects on cancer cell proliferation. The results demonstrated that these compounds significantly reduced cell viability in a dose-dependent manner, particularly in MDA-MB231 cells .

Study on Antimycobacterial Activity

Another research effort investigated the efficacy of quinoline derivatives against Mycobacterium tuberculosis. The study found that certain modifications to the quinoline structure enhanced antimicrobial activity, with some derivatives achieving MIC values comparable to established treatments .

Q & A

Q. What are the optimal synthetic routes for 1-Amino-2-(quinolin-3-yl)propan-2-ol, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Route Selection : Start with a quinoline-3-carbaldehyde intermediate. A reductive amination strategy using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C) can couple the aldehyde with 2-nitropropanol, followed by nitro group reduction (e.g., Zn/HCl) .
  • Condition Optimization :
    • Temperature : 25–50°C for reductive amination (avoids side reactions like over-reduction).
    • Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates.
    • Catalyst Screening : Test Pd/C, PtO2, or Raney Ni for hydrogenation efficiency.
  • Data-Driven Adjustments : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and optimize stoichiometry (e.g., 1.2 equiv aldehyde to amine).

Q. How can researchers confirm the structural identity and purity of 1-Amino-2-(quinolin-3-yl)propan-2-ol?

Methodological Answer:

  • Spectroscopic Confirmation :
    • NMR : Compare 1H/13C NMR shifts with computational predictions (e.g., DFT calculations). Key signals: Quinoline aromatic protons (δ 8.5–9.0 ppm), propanol CH2 (δ 3.5–4.0 ppm) .
    • Mass Spectrometry : ESI-MS (expected [M+H]+ ~245.3 m/z) .
  • Purity Assessment :
    • HPLC : Use a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm. Target >95% purity.
    • Elemental Analysis : Match calculated vs. experimental C, H, N percentages (±0.3%).

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Atmosphere : Use argon or nitrogen gas to displace oxygen, reducing oxidation risks .
  • Solvent : For long-term storage, dissolve in anhydrous DMSO (10 mM) and aliquot to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can enantiomeric purity be assessed and controlled during synthesis?

Methodological Answer:

  • Chiral Separation :
    • HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) at 1 mL/min. Retention time differences >1 min indicate enantiomer resolution .
    • Circular Dichroism (CD) : Compare experimental CD spectra with enantiomerically pure standards.
  • Stereochemical Control :
    • Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINAP) in hydrogenation steps to achieve >90% ee .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer:

  • Multi-Method Validation :
    • NMR Solubility Assay : Saturate D2O, DMSO-d6, or CDCl3 and quantify dissolved compound via integration against an internal standard .
    • Dynamic Light Scattering (DLS) : Detect aggregates in aqueous buffers (e.g., PBS) that may skew solubility measurements.
  • Solvent Screening : Test co-solvents (e.g., PEG-400) or pH adjustment (e.g., 0.1 M HCl for protonation) to enhance solubility .

Q. How can researchers investigate the biological activity of 1-Amino-2-(quinolin-3-yl)propan-2-ol, particularly its interaction with quinoline-targeted enzymes?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Kinase Profiling : Use a panel of recombinant kinases (e.g., EGFR, MAPK) with ADP-Glo™ luminescence assays. IC50 values <10 µM suggest high potency .
    • Microbial Growth Assays : Test against Gram-negative (E. coli) and Gram-positive (S. aureus) strains via broth microdilution (MIC ≤50 µg/mL indicates activity) .
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with quinoline-binding pockets in target proteins .

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